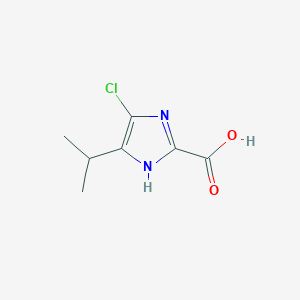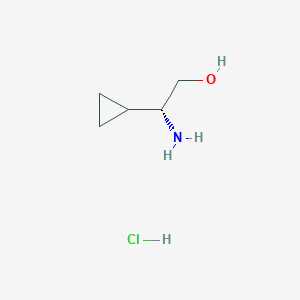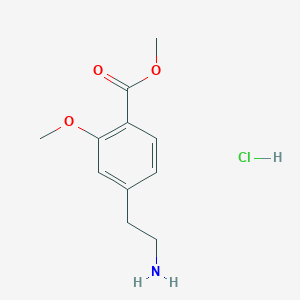
5-(4-bromo-2,6-difluorophenyl)oxazole
Übersicht
Beschreibung
“5-(4-bromo-2,6-difluorophenyl)oxazole” is a chemical compound with the molecular formula C9H4BrF2NO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “5-(4-bromo-2,6-difluorophenyl)oxazole” consists of a five-membered oxazole ring attached to a phenyl ring. The phenyl ring carries bromo and difluoro substituents .Physical And Chemical Properties Analysis
“5-(4-bromo-2,6-difluorophenyl)oxazole” is a solid at room temperature . It has a molecular weight of 260.04 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
In the pharmaceutical industry, this compound can be utilized as an intermediate in the synthesis of various drugs. Its structural motif, the oxazole ring, is present in many biologically active molecules, which suggests its potential in drug design and discovery. The presence of bromine and fluorine atoms could be leveraged in medicinal chemistry for the development of new therapeutic agents .
Material Science
The compound’s unique structure makes it a candidate for use in material science, particularly in the development of organic semiconductors. Its potential for electron-rich properties could be explored for use in electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Chemical Synthesis
As a building block in organic synthesis, 5-(4-bromo-2,6-difluorophenyl)oxazole can be used to construct more complex molecules. Its reactivity with various nucleophiles and electrophiles allows for the creation of a wide array of derivatives, which can be further applied in different chemical processes .
Biology
In biological research, this compound could be used as a probe or a reagent due to its potential to interact with biological macromolecules. It could be tagged with biomolecules to study biological processes or used in the development of diagnostic tools .
Environmental Science
This compound’s derivatives could be investigated for their environmental applications, such as in the detection of pollutants. Its ability to form stable complexes with metals could be utilized in sensors for heavy metal ions in water sources .
Analytical Chemistry
In analytical chemistry, 5-(4-bromo-2,6-difluorophenyl)oxazole can serve as a standard or a reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves and quantitative analysis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGNRRHIIGEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)










